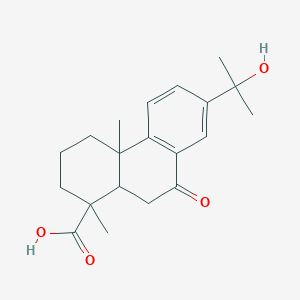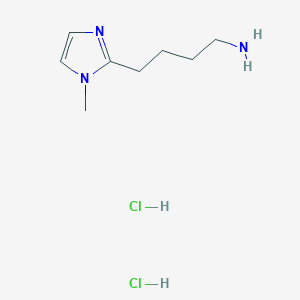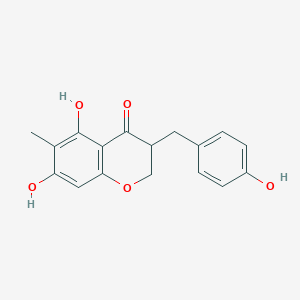
5,7-Dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is a naturally occurring flavonoid compound. It is known for its antioxidant properties and is found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
科学的研究の応用
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
作用機序
The mechanism of action of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. Its antioxidant activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
類似化合物との比較
Similar Compounds
- (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxyphenyl)chroman-4-one
- (3R)-5,7-Dihydroxy-6-methyl-3-(3’-hydroxybenzyl)chroman-4-one
- (3R)-5,7-Dihydroxy-6-methyl-3-(4’-methoxybenzyl)chroman-4-one
Uniqueness
(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and benzyl groups enhances its antioxidant properties compared to similar compounds.
特性
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOQLBTLZMHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)
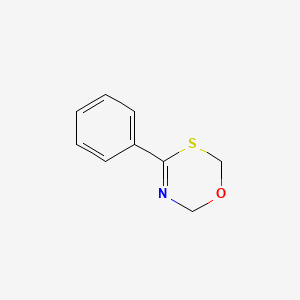

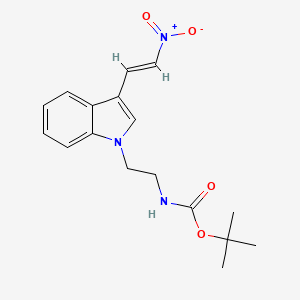


![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)



